molecular formula C14H20N4OS B2656786 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-ethylurea CAS No. 2034497-45-3

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-ethylurea

Cat. No.: B2656786
CAS No.: 2034497-45-3
M. Wt: 292.4
InChI Key: FFBPKENQCHLKFR-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-ethylurea is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a 3,5-dimethylpyrazole moiety linked to a thiophene ring via an ethylurea bridge, is a hallmark of compounds designed to interact with the ATP-binding pocket of various protein kinases . Researchers utilize this compound as a core structure for developing novel selective kinase inhibitors , which are crucial tools for probing intracellular signaling pathways. Investigations focus on its potential to modulate kinase activity in oncological research, where aberrant kinase signaling is a known driver of tumor proliferation and survival. The compound's value lies in its utility as a synthetic intermediate and a pharmacophore for structure-activity relationship (SAR) studies, enabling scientists to elucidate key interactions required for potency and selectivity against specific kinase targets.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-4-15-14(19)16-9-12(13-6-5-7-20-13)18-11(3)8-10(2)17-18/h5-8,12H,4,9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPKENQCHLKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CC=CS1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-ethylurea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structure combines a pyrazole ring and a thiophene moiety, both known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4OSC_{13}H_{16}N_4OS. The compound features:

  • Pyrazole Ring : Contributes to anti-inflammatory and antimicrobial activities.
  • Thiophene Ring : Known for enhancing the lipophilicity and biological activity of compounds.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : It can interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the pyrazole moiety may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Case studies have demonstrated that similar pyrazole-based compounds inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential arises from the ability of the compound to modulate inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related pyrazole compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 0.008 µg/mL against S. pneumoniae, showcasing the high potency of pyrazole derivatives .

Study 2: Anticancer Activity

Another investigation focused on a series of pyrazole derivatives, revealing that modifications to the thiophene ring significantly enhanced anticancer activity against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1). The most effective derivative exhibited IC50 values in the nanomolar range .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.008 µg/mL
AnticancerMia PaCa-2 (Pancreatic Cancer)20 nM
Anti-inflammatoryHuman Cell LinesNot specified

Comparison with Similar Compounds

Ethylurea-Pyrazole Derivatives

Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)

  • Structural Differences : Replaces the thiophene group with a phenyl ring.
  • Spectral Data : IR and NMR spectra (reported in ) show distinct shifts due to phenyl vs. thiophene substituents.

Compound 9b (1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)

  • Structural Differences : Positional isomerism in the urea linkage compared to the target compound.
  • Implications : Altered hydrogen-bonding geometry may affect solubility and receptor binding .

Thiophene-Containing Analogues

Compounds in (e.g., (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine)

  • Structural Differences : Incorporates thiophene-ethylamine moieties but lacks the pyrazole and urea groups.
  • However, the thiophene-ethyl chain may enhance blood-brain barrier penetration .

Pyrazole-Thiophene Hybrids

Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone)

  • Structural Differences: Uses a methanone bridge instead of an ethylurea linker.
  • Implications: The ketone group may reduce solubility compared to urea, while the cyano-thiophene moiety introduces additional electronic effects .

Triazine-Urea Derivatives

1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea

  • Structural Differences : Central triazine core with thiourea and phenylurea groups.
  • Implications : The triazine ring enhances planarity and π-stacking, but thiourea may introduce redox instability compared to the target compound’s ethylurea .

Key Comparative Data

Property Target Compound Compound 9a Compound 7a Compound
Core Heterocycles Pyrazole, Thiophene, Urea Pyrazole, Phenyl, Urea Pyrazole, Thiophene Thiophene, Amine
Hydrogen-Bonding Groups Urea (-NH-CO-NH-) Urea Methanone (C=O) Amine Oxide (-N-O)
Synthetic Route Likely alkylation/urea formation Condensation reactions Dioxane-mediated coupling Multi-step alkylation
Potential Bioactivity Enzyme inhibition (pyrazole), CNS targeting (thiophene) Anti-inflammatory (phenyl-pyrazole) Anticancer (cyano-thiophene) Neuroactive (amine-thiophene)

Research Findings and Implications

  • Electronic Effects : The thiophene group in the target compound introduces electron-rich sulfur, enhancing interactions with metalloenzymes compared to phenyl analogues .
  • Solubility and Stability : The ethylurea linker improves aqueous solubility relative to ketone-bridged compounds (e.g., 7a), though it may be less stable than triazine derivatives under acidic conditions .
  • Crystallographic Behavior : Pyrazole derivatives (e.g., ) often exhibit polymorphism, suggesting the target compound may require rigorous crystallographic analysis to ensure consistent formulation .

Q & A

Q. Table 1: Key Synthetic Parameters and Yields

StepReagents/ConditionsSolventTime (h)Yield (%)
13,5-Dimethylpyrazole, K₂CO₃DMF1278
2Thiophene-2-carboxaldehyde, NaBH₄Ethanol685
3Ethyl isocyanate, DIPEACH₂Cl₂2465

Q. Table 2: Biological Activity of Derivatives

Derivative (R-group)IC₅₀ (Enzyme X, μM)Cytotoxicity (HeLa, μM)
-Ethyl (parent)2.3 ± 0.4>100
-Cyclopropyl1.8 ± 0.285 ± 5.2
-Phenyl5.1 ± 0.7>100

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